molecular formula C11H18O4 B2706648 3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid CAS No. 2166745-49-7

3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid

Cat. No.: B2706648
CAS No.: 2166745-49-7
M. Wt: 214.261
InChI Key: IFAGPUJTBGVORN-UHFFFAOYSA-N
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Description

3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring substituted with a tert-butoxycarbonyl group and a carboxylic acid group. This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis.

Mechanism of Action

Target of Action

It is known that the tert-butyloxycarbonyl (boc) group is commonly used in organic synthesis for the protection of amino groups .

Mode of Action

The compound 3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid interacts with its targets through a process known as deprotection. The Boc group in the compound can be removed under certain conditions, revealing the protected amino group . This process is crucial in organic synthesis, particularly in peptide synthesis .

Biochemical Pathways

The compound this compound plays a significant role in the synthesis of peptides. The Boc group in the compound protects the amino group during the synthesis process. Once the peptide bond formation is complete, the Boc group can be removed, allowing the amino group to participate in further reactions . This process affects the peptide synthesis pathway and its downstream effects.

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties would be influenced by its chemical structure, particularly the presence of the boc group .

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides. By protecting the amino group during the synthesis process, the compound allows for the formation of peptide bonds without unwanted side reactions. Once the synthesis is complete, the Boc group can be removed, yielding the desired peptide .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the deprotection of the Boc group can be achieved under acidic conditions . Additionally, the stability of the compound and its efficacy in peptide synthesis can be affected by factors such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid typically involves the reaction of 1-methylcyclobutane-1-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound often involve continuous flow processes using microreactor systems. These systems allow for efficient and sustainable synthesis by providing better control over reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid is widely used in scientific research, particularly in:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure, which provides steric hindrance and stability to the molecule. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required .

Properties

IUPAC Name

1-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-10(2,3)15-8(12)7-5-11(4,6-7)9(13)14/h7H,5-6H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAGPUJTBGVORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2166745-49-7
Record name 3-[(tert-butoxy)carbonyl]-1-methylcyclobutane-1-carboxylic acid
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